molecular formula C17H18FN3O3 B11833135 1-(4-(3-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid

1-(4-(3-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid

Cat. No.: B11833135
M. Wt: 331.34 g/mol
InChI Key: POIMPSDDDNZOCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 3-fluorobenzyl group attached to a 3-oxo-3,4-dihydropyrazine core, which is further linked to a piperidine ring substituted with a carboxylic acid moiety. Structural analogs vary in substituent placement, core heterocycles, and functional groups, leading to differences in physicochemical and pharmacological properties.

Properties

Molecular Formula

C17H18FN3O3

Molecular Weight

331.34 g/mol

IUPAC Name

1-[4-[(3-fluorophenyl)methyl]-3-oxopyrazin-2-yl]piperidine-3-carboxylic acid

InChI

InChI=1S/C17H18FN3O3/c18-14-5-1-3-12(9-14)10-21-8-6-19-15(16(21)22)20-7-2-4-13(11-20)17(23)24/h1,3,5-6,8-9,13H,2,4,7,10-11H2,(H,23,24)

InChI Key

POIMPSDDDNZOCX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CN(C2=O)CC3=CC(=CC=C3)F)C(=O)O

Origin of Product

United States

Preparation Methods

Core Pyrazinone Synthesis

The pyrazinone ring is typically synthesized via condensation or cyclization reactions. A common approach involves the alkylation of dihydropyrazine precursors with α-haloketones. For example, 3-oxo-3,4-dihydropyrazine derivatives are prepared by reacting 2-aminopyrazine with 3-fluorobenzyl bromide under basic conditions (e.g., K2_2CO3_3 in DMF at 80°C) . Alternative routes utilize immobilized sulfonamides treated with potassium trimethylsilanolate (TMSOK) to induce cyclization, achieving crude purities >50% .

Table 1: Pyrazinone Core Synthesis Methods

MethodReagents/ConditionsYield (%)Purity (%)Source
Alkylation of 2-aminopyrazine3-Fluorobenzyl bromide, K2_2CO3_3, DMF, 80°C65–78>90
TMSOK-mediated cyclizationSulfonamide resin, TMSOK, DMF, rt39–52>50

Introduction of 3-Fluorobenzyl Group

The 3-fluorobenzyl moiety is introduced via nucleophilic substitution or Mitsunobu reactions. In one protocol, 3-fluorobenzyl chloride reacts with a pyrazinone intermediate in the presence of NaH, yielding 85–92% regioselective substitution at the N4 position . Microwave-assisted conditions (150°C, 30 min) reduce side products, enhancing yields to 94% .

Key Optimization :

  • Solvent effects : DMF outperforms THF due to better solubility of intermediates .

  • Catalyst use : Pd(OAc)2_2 with Xantphos ligand improves coupling efficiency for sterically hindered substrates (yield: 82%) .

Piperidine-3-carboxylic Acid Coupling

The piperidine-3-carboxylic acid is coupled to the pyrazinone intermediate via amidation or esterification. HATU-mediated coupling in DMF with DIPEA as a base achieves 70–85% yields . For stereochemical control, Rh-catalyzed asymmetric reductive Heck reactions are employed, producing enantiomerically pure products (ee >95%) .

Table 2: Coupling Strategies

MethodConditionsYield (%)ee (%)Source
HATU/DIPEA amidationDMF, rt, 24 h70–85N/A
Rh-catalyzed Heck reaction[Rh(cod)(OH)]2_2, chiral ligand, H2_2O88>95

Industrial-Scale Production

Scalable methods focus on continuous flow synthesis and catalytic hydrogenation. A patent describes hydrogenating nitro intermediates using Pd/C under 1 atm H2_2, achieving 92% yield with >95% purity . Continuous flow systems reduce reaction times from 12 h to 2 h, enhancing throughput .

Critical Parameters :

  • Temperature control : Maintaining 25–30°C prevents decomposition of acid-sensitive intermediates .

  • Purification : Silica gel chromatography (EtOAc/hexane, 3:1) removes unreacted starting materials .

Comparative Analysis of Synthetic Routes

Three primary routes are evaluated for efficiency:

  • Linear Synthesis

    • Pyrazinone → Fluorobenzyl alkylation → Piperidine coupling

    • Total yield : 48–55%

    • Advantage : Straightforward scalability .

  • Convergent Synthesis

    • Parallel synthesis of pyrazinone and piperidine modules → Final coupling

    • Total yield : 62–68%

    • Advantage : Modular flexibility for derivatives .

  • One-Pot Tandem Reactions

    • Combined alkylation/cyclization/coupling in a single reactor

    • Total yield : 40–45%

    • Challenge : Requires precise stoichiometric control .

Challenges and Solutions

  • Regioselectivity : Competing N1 vs. N4 alkylation is mitigated using bulky bases (e.g., DBU) .

  • Racemization : Chiral auxiliaries (e.g., (R)-BINOL) preserve stereochemistry during piperidine coupling .

  • Purification : Acidic workup (pH 1–2) precipitates the product, avoiding column chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(3-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation:

      Reagents: Potassium permanganate, hydrogen peroxide

      Conditions: Acidic or basic medium

      Products: Oxidized derivatives of the compound

  • Reduction:

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Anhydrous conditions

      Products: Reduced derivatives of the compound

  • Substitution:

      Reagents: Halogenating agents (e.g., thionyl chloride)

      Conditions: Reflux in an appropriate solvent

      Products: Substituted derivatives of the compound

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in anhydrous ethanol

    Substitution: Thionyl chloride in dichloromethane

Major Products:

  • Oxidized derivatives
  • Reduced derivatives
  • Substituted derivatives

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing piperidine and dihydropyrazine moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of similar structures showed moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the fluorobenzyl group may enhance these effects through increased lipophilicity, facilitating better membrane penetration.

Enzyme Inhibition

Compounds with the piperidine structure are known to inhibit enzymes such as acetylcholinesterase (AChE) and urease. In a study evaluating related compounds, it was found that certain derivatives exhibited strong inhibitory activity against AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's . The mechanism often involves binding interactions with the enzyme's active site, leading to decreased substrate hydrolysis.

Anticancer Potential

The dihydropyrazine framework is associated with anticancer properties. Research indicates that compounds featuring this moiety can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of cell cycle regulators . The specific interactions of 1-(4-(3-fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid with cancer cell lines remain an area for further investigation.

Case Study 1: Antimicrobial Efficacy

In a study published in the Brazilian Journal of Pharmaceutical Sciences, a series of piperidine derivatives were synthesized and tested for antimicrobial activity. The results showed that compounds structurally similar to this compound exhibited effective inhibition against Salmonella typhi and Bacillus subtilis, highlighting the potential for developing new antimicrobial agents based on this structure .

Case Study 2: Neuroprotective Properties

A research article focused on the neuroprotective effects of piperidine derivatives indicated that compounds with similar structures could prevent neuronal cell death in models of oxidative stress. The study utilized in vitro assays to demonstrate that these compounds could modulate apoptotic pathways, suggesting a promising avenue for treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 1-(4-(3-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzyl group may enhance its binding affinity to certain receptors or enzymes, while the pyrazine and piperidine rings contribute to its overall stability and reactivity.

Molecular Targets and Pathways:

    Receptors: Potential interaction with G-protein coupled receptors.

    Enzymes: Possible inhibition of specific enzymes involved in metabolic pathways.

    Pathways: Modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Key Research Findings and Implications

  • Fluorine Position : 3-Fluorobenzyl analogs (e.g., QB-1957) may exhibit distinct metabolic stability compared to 2- or 4-fluorinated derivatives due to steric and electronic effects .
  • flexible pyrrolidine-based analogs .
  • Functional Groups : Carboxylic acids (target compound) improve aqueous solubility, whereas amides/ureas () may enhance membrane permeability or receptor affinity.

Biological Activity

The compound 1-(4-(3-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid is a novel organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H19FN2O3
  • Molecular Weight : 320.35 g/mol

Structural Features

The compound features:

  • A piperidine ring which is known for its role in various pharmacological activities.
  • A dihydropyrazine moiety that may contribute to its bioactivity.
  • A fluorobenzyl group which may enhance lipophilicity and receptor binding.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the piperidine and dihydropyrazine rings suggests potential interactions with neurotransmitter systems and metabolic pathways.

Pharmacological Effects

1. Antidepressant Activity :
Studies have shown that derivatives of piperidine exhibit antidepressant-like effects in animal models. The mechanism is often linked to the modulation of serotonin and norepinephrine levels in the brain.

2. Antimicrobial Properties :
Compounds containing fluorobenzyl groups have been reported to possess antimicrobial activity against a range of bacteria and fungi. This activity may be attributed to their ability to disrupt cellular membranes or inhibit key metabolic pathways.

3. Anti-inflammatory Effects :
Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Data Summary

Activity Type Effect Observed Reference
AntidepressantSignificant reduction in depressive behavior in mice
AntimicrobialEffective against Staphylococcus aureus
Anti-inflammatoryDecreased levels of TNF-alpha in vitro

Case Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant-like effects of a related piperidine derivative in a chronic mild stress model. The compound significantly improved behavioral outcomes compared to control groups, indicating a potential mechanism involving serotonin reuptake inhibition.

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties of various fluorobenzyl derivatives against clinical isolates of bacteria. The results indicated that the compound exhibited notable activity against resistant strains, highlighting its potential as a lead compound for drug development.

Q & A

Basic: What are the standard synthetic routes for preparing 1-(4-(3-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid?

A common approach involves multi-step reactions, including amide bond formation and piperidine ring functionalization . For example, a palladium-catalyzed coupling (e.g., Suzuki-Miyaura) may be employed to introduce the 3-fluorobenzyl group, followed by cyclization under acidic or basic conditions to form the dihydropyrazinone core. Hydrolysis of ester intermediates (e.g., using HCl/water at 93–96°C for 17 hours) yields the carboxylic acid moiety . Optimization of reaction parameters (e.g., temperature, solvent, and catalyst loading) is critical for reproducibility.

Advanced: How can conflicting NMR and LCMS data be resolved during structural confirmation of this compound?

Discrepancies may arise from rotamers , tautomers , or impurities . For instance, in NMR, broad peaks in DMSO-d6 (e.g., δ 11.88 ppm for NH groups) suggest dynamic behavior. To address this:

  • Variable-temperature NMR can stabilize rotameric forms.
  • LCMS-HRMS (high-resolution mass spectrometry) confirms molecular weight with <2 ppm error.
  • HPLC purity assays (e.g., >97% purity thresholds) help rule out impurities .
    Cross-validate with X-ray crystallography if crystalline derivatives are obtainable.

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign protons on the piperidine ring (e.g., δ 2.56 ppm for methyl groups) and aromatic regions (e.g., 7.63 ppm for fluorobenzyl protons) .
  • LCMS : Confirm molecular ion peaks (e.g., m/z 311.1 [M+1]<sup>+</sup>) and assess purity (>94% by area) .
  • FT-IR : Identify carbonyl stretches (~1650–1750 cm<sup>−1</sup>) for the dihydropyrazinone and carboxylic acid groups .

Advanced: How can reaction yields be improved during the palladium-catalyzed steps of the synthesis?

Optimize:

  • Catalyst system : Use Pd(OAc)2 with bulky ligands like tert-butyl XPhos to enhance steric control .
  • Base selection : Cs2CO3 or K3PO4 improves coupling efficiency in polar aprotic solvents (e.g., tert-butanol) .
  • Oxygen-free conditions : Conduct reactions under inert atmosphere (N2/Ar) to prevent catalyst deactivation .
    Monitor progress via TLC or in situ FT-IR to terminate reactions at optimal conversion.

Basic: What safety precautions are necessary when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats due to potential skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HCl gas during ester hydrolysis) .
  • First aid : Immediately rinse exposed skin with water for 15 minutes and seek medical attention if ingested .

Advanced: How can the biological activity of this compound be evaluated in enzyme inhibition assays?

Design assays targeting FAAH (fatty acid amide hydrolase) or similar enzymes:

  • In vitro assays : Use recombinant FAAH with fluorescent substrates (e.g., arachidonoyl-AMC). Measure IC50 via fluorescence quenching .
  • Kinetic studies : Perform Lineweaver-Burk analysis to determine inhibition modality (competitive/uncompetitive).
  • Cell-based models : Test cytotoxicity (MTT assay) and membrane permeability (Caco-2 monolayers) to prioritize lead candidates .

Basic: What are the key solubility and stability considerations for this compound?

  • Solubility : The carboxylic acid group confers moderate aqueous solubility at neutral/basic pH. Use DMSO or ethanol for stock solutions .
  • Stability : Store at −20°C under desiccation to prevent hydrolysis of the dihydropyrazinone ring. Avoid prolonged exposure to light .

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • Molecular docking : Predict binding modes to FAAH using AutoDock Vina. Focus on interactions with catalytic serine residues .
  • ADMET prediction : Use SwissADME to estimate logP (<3 for oral bioavailability), CYP450 inhibition, and blood-brain barrier penetration .
  • MD simulations : Assess conformational stability of the piperidine-carboxylic acid moiety in aqueous environments .

Basic: What chromatographic methods are recommended for purity analysis?

  • Reverse-phase HPLC : Use C18 columns with gradients of acetonitrile/water (0.1% TFA). Retention times ~8–12 minutes for baseline separation .
  • UPLC-MS : Achieve faster analysis (3–5 minutes) with sub-2µm particles, ideal for high-throughput screening .

Advanced: How can conflicting in vitro vs. in vivo activity data be reconciled for this compound?

Potential causes include metabolic instability or poor bioavailability . Solutions:

  • Prodrug design : Mask the carboxylic acid as an ester to enhance absorption .
  • Metabolite ID : Use LC-MS/MS to identify phase I/II metabolites in liver microsomes .
  • Pharmacokinetic profiling : Measure plasma half-life (t½) and AUC in rodent models to correlate with efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.